![molecular formula C13H18Cl3N B13856613 [1-(2,4-Dichlorophenyl)cyclohexyl]methanamine Hydrochloride](/img/structure/B13856613.png)
[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine Hydrochloride: is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclohexyl ring substituted with a 2,4-dichlorophenyl group and a methanamine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,4-Dichlorophenyl)cyclohexyl]methanamine Hydrochloride typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a series of cyclization reactions starting from linear precursors.
Introduction of the 2,4-Dichlorophenyl Group: This step involves the substitution of hydrogen atoms on the cyclohexyl ring with the 2,4-dichlorophenyl group. This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the Methanamine Group:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclohexyl ring or the phenyl ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are frequently employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a catalyst or a catalyst precursor in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies to understand its interaction with biological molecules and its potential effects on biological systems.
Medicine:
Pharmaceutical Research: It is investigated for its potential therapeutic properties and its role in drug development.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of [1-(2,4-Dichlorophenyl)cyclohexyl]methanamine Hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine: This compound lacks the hydrochloride group but shares a similar core structure.
[1-(2,4-Dichlorophenyl)cyclohexyl]methanol: This compound has a hydroxyl group instead of the methanamine group.
Uniqueness: The presence of the methanamine group and the hydrochloride salt form distinguishes [1-(2,4-Dichlorophenyl)cyclohexyl]methanamine Hydrochloride from its analogs
特性
分子式 |
C13H18Cl3N |
|---|---|
分子量 |
294.6 g/mol |
IUPAC名 |
[1-(2,4-dichlorophenyl)cyclohexyl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H17Cl2N.ClH/c14-10-4-5-11(12(15)8-10)13(9-16)6-2-1-3-7-13;/h4-5,8H,1-3,6-7,9,16H2;1H |
InChIキー |
PLXUUUZUQBLIQN-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(CN)C2=C(C=C(C=C2)Cl)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


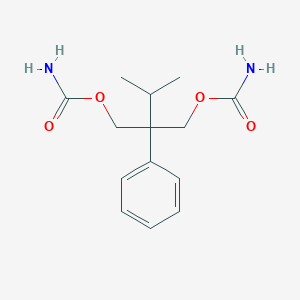
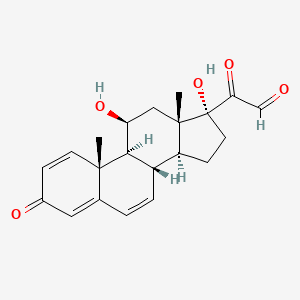
![2-Pyridin-4-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13856545.png)
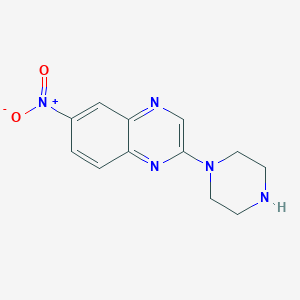
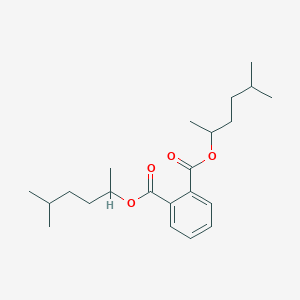
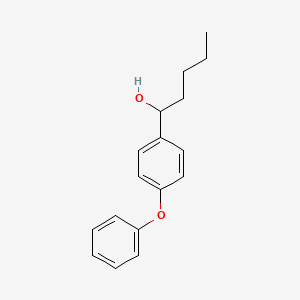
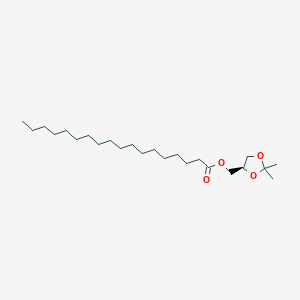
![(9R,13S,14R)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B13856587.png)
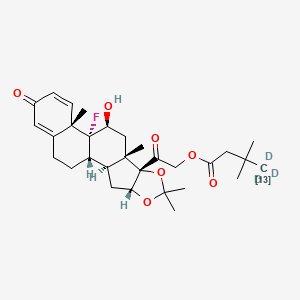
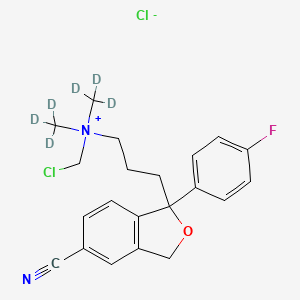

![[(2S,3R,4R,5S)-5-benzoyloxy-2,3,4,6-tetrakis(phenylmethoxy)hexyl] benzoate](/img/structure/B13856628.png)


